3,4-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide
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Overview
Description
3,4-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of dichlorobenzamide and chlorophenylsulfonyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzoic acid with 2-[(4-chlorophenyl)sulfonyl]ethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide
- 3,4-dichloro-N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide
- 3,4-dichloro-N-{2-[(4-methylphenyl)sulfonyl]ethyl}benzenecarboxamide
Uniqueness
3,4-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide is unique due to its specific substitution pattern and the presence of both dichlorobenzamide and chlorophenylsulfonyl groups
Properties
IUPAC Name |
3,4-dichloro-N-[2-(4-chlorophenyl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3S/c16-11-2-4-12(5-3-11)23(21,22)8-7-19-15(20)10-1-6-13(17)14(18)9-10/h1-6,9H,7-8H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPWKIPBKAKOGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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